5-Hydroxypropafenone
Overview
Description
5-Hydroxypropafenone is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation. Propafenone undergoes extensive first-pass hepatic metabolism to form this compound, which retains antiarrhythmic activity .
Mechanism of Action
Target of Action
5-Hydroxypropafenone is a primary metabolite of propafenone . Propafenone is a Class 1C antiarrhythmic agent . It is particularly effective in ventricular arrhythmias . The primary targets of this compound are the cardiac muscle cells . It works by slowing the influx of sodium ions into these cells, causing a decrease in their excitability .
Mode of Action
This compound interacts with its targets, the cardiac muscle cells, by binding predominantly to the open state of the channel . It slows the influx of sodium ions into these cells, which results in a decrease in their excitability . This interaction leads to a reduction of upstroke velocity (Phase 0) of the monophasic action potential . It also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Biochemical Pathways
During chronic therapy, propafenone undergoes extensive first-pass hepatic metabolism dependent on the CYP2D6 isoform of the cytochrome P450 to this compound . This metabolite accumulates in plasma, reaching similar concentrations to those of propafenone .
Pharmacokinetics
The pharmacokinetics of this compound is closely related to its parent compound, propafenone. Propafenone is metabolized primarily in the liver . Because of its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The absolute bioavailability of propafenone has been demonstrated to be inversely related to indocyanine green clearance, reaching 60-70% at clearances of 7 mL/min and below .
Result of Action
The result of this compound’s action is the inhibition of HERG current . Both propafenone and this compound inhibit HERG current to a similar extent . This results in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic process of propafenone to this compound is dependent on the CYP2D6 isoform of the cytochrome P450, which can be influenced by genetic polymorphisms . Furthermore, the drug’s action can be affected by the patient’s physiological state, such as liver function, which plays a crucial role in the drug’s metabolism .
Biochemical Analysis
Biochemical Properties
5-Hydroxypropafenone interacts with various enzymes and proteins. It is known to inhibit HERG (Human Ether-a-go-go-Related Gene) channels, which are critical for cardiac electrical activity . The inhibition of these channels by this compound is similar to that of propafenone .
Cellular Effects
This compound has significant effects on cellular processes. It inhibits HERG current in CHO cells stably transfected with the gene encoding HERG channels . This inhibition impacts the electrical activity of the cells, potentially affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level predominantly by binding to the open state of the HERG channels . This binding results in the inhibition of HERG current, thereby influencing the electrical activity of the cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been found that this compound inhibits HERG current to a similar extent as propafenone
Metabolic Pathways
This compound is involved in the metabolic pathway of propafenone. Propafenone undergoes extensive first-pass hepatic metabolism, dependent on the CYP2D6 isoform of the cytochrome P450, to form this compound .
Transport and Distribution
It is known that this compound can inhibit P-glycoprotein, a protein that plays a crucial role in drug transport .
Subcellular Localization
Given its role in inhibiting HERG channels, it can be inferred that it may localize to the cell membrane where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypropafenone involves the hydroxylation of propafenone. This reaction is typically catalyzed by the cytochrome P450 enzyme system, specifically the CYP2D6 isoform . The reaction conditions include the presence of oxygen and NADPH as a cofactor.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors with optimized conditions for the activity of CYP2D6. The reaction mixture is then subjected to purification steps, including high-performance liquid chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypropafenone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .
Scientific Research Applications
5-Hydroxypropafenone has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of metabolic pathways.
Biology: It serves as a tool to study the effects of hydroxylation on drug activity and metabolism.
Medicine: It is investigated for its potential therapeutic effects and its role in the pharmacokinetics of propafenone.
Industry: It is used in the development of new antiarrhythmic drugs and in the quality control of propafenone formulations
Comparison with Similar Compounds
Propafenone: The parent compound, which also blocks HERG channels and has antiarrhythmic properties.
Flecainide: Another class Ic antiarrhythmic drug with similar electrophysiological effects.
Norpropafenone: Another metabolite of propafenone with similar properties.
Uniqueness: 5-Hydroxypropafenone is unique in its specific hydroxylation pattern, which affects its pharmacokinetic and pharmacodynamic properties. Unlike propafenone, it has a different binding affinity and inhibitory profile for HERG channels, making it a valuable compound for studying drug metabolism and action .
Properties
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTWDNUXHDYZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006775 | |
Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86384-10-3 | |
Record name | 5-Hydroxypropafenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYPROPAFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC8BF38NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-hydroxypropafenone (5-OHP)?
A1: 5-OHP, a major active metabolite of the antiarrhythmic drug propafenone, exerts its effects primarily by blocking cardiac sodium channels, similar to other class IC antiarrhythmic drugs [, , , ]. This blockade leads to a decrease in the maximum rate of depolarization (Vmax) of cardiac action potentials, particularly in depolarized myocardial cells [, ].
Q2: How does 5-OHP's effect on sodium channels differ from propafenone?
A2: While both 5-OHP and propafenone inhibit sodium channels, studies show that 5-OHP may dissociate from inactivated sodium channels at a slower rate than propafenone, resulting in a longer duration of action []. Additionally, 5-OHP demonstrates higher potency in suppressing abnormal automaticity compared to propafenone in some models [].
Q3: Does 5-OHP interact with other ion channels besides sodium channels?
A3: Yes, research indicates that 5-OHP can also inhibit repolarizing potassium currents, specifically IKr (rapidly activating delayed rectifier potassium current) and, to a lesser extent, Ito (transient outward potassium current) []. This inhibition is concentration-dependent and suggests an additional mechanism by which 5-OHP modulates cardiac electrophysiology.
Q4: What are the downstream consequences of 5-OHP's effects on ion channels?
A4: By blocking sodium channels and inhibiting certain potassium currents, 5-OHP effectively alters cardiac action potential characteristics [, ]. This includes decreasing Vmax, prolonging the effective refractory period, and influencing the action potential duration []. These effects contribute to the compound's antiarrhythmic properties by suppressing abnormal electrical activity in the heart.
Q5: What is the molecular formula and weight of 5-OHP?
A5: The molecular formula of 5-OHP is C18H21NO3. Its molecular weight is 299.36 g/mol.
Q6: Is there any spectroscopic data available for 5-OHP?
A6: While the provided research papers do not delve into detailed spectroscopic characterization, various analytical methods like HPLC [, , , , , , ], LC-MS/MS [, , , ], and GC-MS [, ] are frequently employed for its detection and quantification in biological samples. These methods rely on specific spectroscopic properties of 5-OHP for identification and analysis.
Q7: Have any computational studies been conducted on 5-OHP?
A7: While specific computational studies focusing solely on 5-OHP were not included in the provided research, computational techniques like quantitative structure-activity relationship (QSAR) modeling can be valuable for understanding the relationship between the structure of propafenone and its metabolites, including 5-OHP, and their biological activity [].
Q8: How does the structure of 5-OHP contribute to its pharmacological activity compared to propafenone?
A8: The addition of a hydroxyl group at the 5-position of propafenone to form 5-OHP appears to influence its pharmacokinetic and pharmacodynamic properties [, , , ]. For instance, 5-OHP exhibits greater potency in suppressing abnormal automaticity in certain models compared to propafenone [], and differences in their dissociation kinetics from sodium channels have been observed [].
Q9: How is 5-OHP metabolized and eliminated from the body?
A11: While specific metabolic pathways for 5-OHP are not detailed in the provided research, it is known that 5-OHP can undergo further metabolism, including glucuronidation [, ]. Glucuronidation is a common metabolic pathway that increases the water solubility of compounds, facilitating their elimination from the body.
Q10: Does the metabolism of 5-OHP differ between species?
A12: Yes, research suggests that the glucuronidation of 5-OHP might be more efficient in minipigs compared to humans []. This highlights the importance of considering species differences when interpreting preclinical data and extrapolating findings to humans.
Q11: How do the pharmacokinetic properties of 5-OHP contribute to its overall pharmacological profile?
A13: 5-OHP exhibits a longer half-life compared to propafenone, suggesting a longer duration of action [, ]. Additionally, its plasma concentrations can reach levels comparable to propafenone following propafenone administration, emphasizing its contribution to the overall pharmacological effects observed [, , ].
Q12: Does genetic polymorphism influence the metabolism of propafenone to 5-OHP?
A14: Yes, individuals classified as poor metabolizers (PMs) of debrisoquine, a probe drug for CYP2D6 activity, exhibit significantly reduced formation of 5-OHP compared to extensive metabolizers (EMs) [, , ]. This suggests a critical role of CYP2D6 in the metabolic conversion of propafenone to 5-OHP and highlights the potential for interindividual variability in drug response based on genetic factors.
Q13: How do drug interactions influence the pharmacokinetics of propafenone and 5-OHP?
A15: Several drugs can interact with propafenone and influence its metabolism to 5-OHP. For instance, quinidine, a potent inhibitor of CYP2D6, significantly increases propafenone plasma concentrations while decreasing 5-OHP levels []. Rifampicin, a CYP inducer, has been shown to lower plasma concentrations of both propafenone and 5-OHP, potentially reducing the drug's efficacy [].
Q14: What in vitro models have been used to study the effects of 5-OHP?
A16: Various in vitro models have been utilized to investigate 5-OHP's electrophysiological effects, including isolated cardiac tissues such as canine Purkinje fibers and guinea pig papillary muscles [, , , , , ]. These models allow for detailed characterization of the compound's interaction with cardiac ion channels and its impact on action potential parameters.
Q15: What animal models have been used to evaluate the antiarrhythmic efficacy of 5-OHP?
A17: Animal models such as the rat coronary artery ligation and reperfusion model [] and the Harris dog model of sustained ventricular tachycardia after myocardial infarction [] have been employed to assess the antiarrhythmic properties of 5-OHP. These models mimic clinically relevant arrhythmias and provide insights into the compound's effectiveness in suppressing abnormal heart rhythms.
Q16: Are there any known toxicities associated with 5-OHP?
A18: While specific information on 5-OHP's toxicity profile is limited in the provided research, case reports of fatal propafenone overdoses, where 5-OHP levels were also elevated, suggest potential cardiotoxic effects at very high concentrations [].
Q17: What analytical methods are commonly used to measure 5-OHP concentrations?
A19: High-performance liquid chromatography (HPLC) [, , , , , , ] coupled with various detection methods, such as UV detection, fluorescence detection, and electrochemical detection, has been widely used to quantify 5-OHP in biological samples.
Q18: What are the advantages of using LC-MS/MS for 5-OHP analysis?
A20: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , ] offers enhanced sensitivity and selectivity for 5-OHP measurement, enabling the detection of lower concentrations in complex biological matrices.
Q19: Are there any chiral separation techniques used for the analysis of 5-OHP enantiomers?
A21: Yes, chiral stationary phases in HPLC [, , , ] and capillary electrophoresis [] have been successfully employed to separate and quantify individual enantiomers of 5-OHP. This enantioselective analysis is essential for understanding the potentially different pharmacological profiles of each 5-OHP enantiomer.
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